2-Morpholino-5-(1H-pyrrol-1-yl)benzamide
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-morpholinyl)-5-(1H-pyrrol-1-yl)benzamide . This nomenclature reflects the substitution pattern on the benzamide core: a morpholine group at the 2-position and a pyrrole ring at the 5-position of the benzene ring. The parent structure, benzamide (C₆H₅CONH₂), is modified by replacing hydrogen atoms at positions 2 and 5 with morpholino and pyrrolyl groups, respectively.
The morpholino substituent (C₄H₈NO) is a six-membered heterocycle containing one oxygen and one nitrogen atom, while the pyrrole group (C₄H₄N) is a five-membered aromatic ring with one nitrogen atom. The numbering of the benzene ring follows IUPAC priority rules, with the amide group (-CONH₂) assigned position 1 by default.
Molecular Formula and Weight Analysis
The molecular formula of 2-Morpholino-5-(1H-pyrrol-1-yl)benzamide is C₁₅H₁₇N₃O₂ , derived from the summation of its constituent atoms:
- 15 carbon atoms (6 from benzene, 4 from morpholine, 4 from pyrrole, 1 from the amide carbonyl).
- 17 hydrogen atoms (5 from benzene, 8 from morpholine, 4 from pyrrole, 2 from the amide group).
- 3 nitrogen atoms (1 from morpholine, 1 from pyrrole, 1 from the amide).
- 2 oxygen atoms (1 from morpholine, 1 from the amide carbonyl).
The molecular weight is 271.32 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
| Component | Contribution to Formula |
|---|---|
| Benzene ring | C₆H₅ |
| Morpholine | C₄H₈NO |
| Pyrrole | C₄H₄N |
| Amide group | CONH₂ |
Crystallographic Data and Spatial Configuration
While direct crystallographic data for 2-Morpholino-5-(1H-pyrrol-1-yl)benzamide is unavailable in the provided sources, analogous morpholine- and pyrrole-containing compounds offer insights into its likely spatial arrangement. For example, a related morpholino-pyrrole pyridine derivative crystallizes in a triclinic system with unit cell parameters a = 8.633 Å, b = 8.763 Å, c = 9.559 Å, and angles α = 91.715°, β = 89.212°, γ = 87.343°. The morpholine ring in such structures typically adopts a chair conformation , minimizing steric strain, while the pyrrole ring lies nearly coplanar with the benzene ring (dihedral angle ≈ 28.93°).
Intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking (centroid separation ≈ 4.18 Å), stabilize the crystal lattice in related compounds. These interactions likely persist in 2-Morpholino-5-(1H-pyrrol-1-yl)benzamide, with the amide group participating in hydrogen bonding networks.
Tautomeric and Conformational Dynamics
The compound exhibits two primary dynamical features:
- Amide Resonance : The benzamide group delocalizes electrons between the carbonyl oxygen and the adjacent nitrogen, creating partial double-bond character in the C–N bond. This resonance restricts rotation about the C–N axis, favoring a planar geometry.
- Morpholine Ring Flexibility : The morpholine substituent interconverts between chair and twist-boat conformations, with an energy barrier of ~25–30 kJ/mol. Computational studies suggest the chair conformation predominates at room temperature.
The pyrrole ring, being aromatic, maintains a rigid planar structure. However, substituent effects from the morpholine and amide groups may induce slight distortions in the benzene ring’s geometry, as observed in similar systems.
| Structural Feature | Dynamical Behavior |
|---|---|
| Amide group | Resonance-driven planarity |
| Morpholine ring | Chair-twist-boat interconversion |
| Pyrrole substituent | Aromatic rigidity with minimal distortion |
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C15H17N3O2/c16-15(19)13-11-12(17-5-1-2-6-17)3-4-14(13)18-7-9-20-10-8-18/h1-6,11H,7-10H2,(H2,16,19) |
InChI Key |
ASCSLYUIDJQIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Benzoyl Chloride Intermediate
- React benzoic acid with thionyl chloride (SOCl₂) under reflux to produce benzoyl chloride.
- Reaction time: ~2 hours.
- Solvent: Anhydrous DCM.
Step 2: Formation of Benzamide
- Add morpholine to the benzoyl chloride in DMF under stirring.
- Maintain temperature at ~25–30 °C for 3 hours.
- Purify the product via recrystallization from ethanol.
Analytical Data
The synthesized compound is characterized using spectroscopic techniques to confirm its structure:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Signals corresponding to morpholine, pyrrole, and benzamide groups. |
| IR Spectroscopy | Peaks for amide C=O (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹). |
| Melting Point | Reported range: 176–178 °C, indicating high purity. |
Challenges and Notes
Purity Issues
Impurities may arise from incomplete reactions or side products. Recrystallization from ethanol or column chromatography can improve purity.Yield Optimization
Reaction yields depend on precise stoichiometric ratios and reaction conditions. Using excess reactants like morpholine can drive the reaction forward.Scalability While laboratory-scale synthesis is straightforward, scaling up requires careful monitoring of exothermic reactions during amidation.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its antitumor properties. Recent studies have indicated that derivatives of benzamide, including those with pyrrole moieties, exhibit significant activity against various cancer cell lines. This is attributed to their ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation.
Case Study: Antitumor Activity
A study focused on synthesizing pyrrolo-pyridine benzamide derivatives demonstrated promising antitumor activity both in vitro and in vivo. The research highlighted the structure-activity relationship (SAR) of these compounds, suggesting that modifications to the pyrrole ring can enhance their efficacy against cancer cells .
Biopharmaceutical Applications
2-Morpholino-5-(1H-pyrrol-1-yl)benzamide has also been investigated for its role in monoclonal antibody production . A notable study screened numerous compounds to improve the yield of monoclonal antibodies produced in Chinese hamster ovary (CHO) cells. The findings revealed that certain benzamide derivatives could enhance cell-specific antibody production while simultaneously reducing unwanted glycosylation patterns, which are critical for therapeutic efficacy .
Table 1: Effects of 2-Morpholino-5-(1H-pyrrol-1-yl)benzamide on Monoclonal Antibody Production
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Growth Rate | High | Suppressed |
| Glucose Uptake Rate | Baseline | Increased |
| Intracellular ATP Levels | Baseline | Elevated |
| Galactosylation Levels | High | Reduced |
This table summarizes the impact of the compound on various parameters critical for optimizing monoclonal antibody production.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on related compounds have provided insights into how modifications to the morpholine and pyrrole groups can influence biological activity. For instance, variations in substitution patterns on the benzene ring have been shown to affect binding affinity and selectivity towards target proteins involved in cancer and immune responses .
Mechanism of Action
The mechanism of action of 2-Morpholino-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways and influencing cell growth and proliferation.
Comparison with Similar Compounds
N-1H-Benzimidazol-2-yl-3-(1H-pyrrol-1-yl)benzamide (Compound #14)
- Structure: Replaces the morpholino group with a benzimidazole ring at the N1 position and retains the pyrrole at C3.
- Activity: Identified as a MASTL kinase inhibitor with antitumor activity (IC₅₀ = 1.2 µM in MCF7 cells). It exhibited low cytotoxicity in normal mammary cells (MCF10A), highlighting selectivity .
- Key Difference: The benzimidazole group likely enhances hinge-region binding in kinases, whereas the morpholino group in the target compound may prioritize solubility or alternative target interactions.
2-Acetyloxy-N-(5-(1H-pyrrol-1-yl)thiazol-2-yl)benzamide (Compound 13)
- Structure : Features a thiazole ring linked to the pyrrole group and an acetyloxy substituent at C2.
- Activity : Acts as an autophagy activator, suggesting divergent biological pathways compared to kinase or HAT inhibitors .
- Key Difference: The thiazole-pyrrole combination may improve membrane permeability or target lysosomal pathways, unlike the morpholino-pyrrole architecture.
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8)
- Structure: Contains a hexanoylamino group at C2 and a carboxyphenyl group at C1.
- Activity: Inhibits PCAF HAT (67% inhibition at 100 µM), with activity dependent on the 2-acylamino substituent rather than chain length .
Structural and Functional Data Table
*Calculated based on analogous structures; exact values may vary.
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